Pamiparib Demonstrates 16-Fold Superior In Vivo Efficacy Compared to Olaparib in a BRCA1-Mutant Xenograft Model
In a direct head-to-head comparison using a BRCA1-mutated MDA-MB-436 breast cancer xenograft model, pamiparib exhibited 16-fold greater potency than olaparib [1]. This significant difference in tumor growth inhibition underscores pamiparib's enhanced efficacy in a BRCA-deficient setting, which is a critical determinant for preclinical model selection and translational research in homologous recombination deficiency (HRD)-driven cancers.
| Evidence Dimension | In vivo anti-tumor efficacy (tumor growth inhibition) |
|---|---|
| Target Compound Data | 16-fold more potent than olaparib |
| Comparator Or Baseline | Olaparib (reference standard) |
| Quantified Difference | Pamiparib is 16-fold more potent (relative difference) |
| Conditions | BRCA1-mutated MDA-MB-436 breast cancer xenograft model in mice |
Why This Matters
This quantified superiority in a standard HRD model directly informs the selection of pamiparib for studies requiring maximal tumor regression in BRCA-mutant contexts.
- [1] Xiong, Y., Guo, Y., Liu, Y., Wang, H., Gong, W., Liu, Y., Wang, X., Gao, Y., Yu, F., Su, D., Wang, F., Zhu, Y., Zhao, Y., Wu, Y., Qin, Z., Sun, X., Ren, B., Jiang, B., Jin, W., Shen, Z., ... Jiang, B. (2020). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor. Neoplasia, 22(9), 431–440. DOI: 10.1016/j.neo.2020.06.009 View Source
